REACTION_CXSMILES
|
[OH-].[K+].[CH3:3][O:4][C:5]1[CH:6]=[C:7]2C(=[CH:12][C:13]=1[O:14][CH3:15])NC=[CH:8]2.[I:16]I.IC.S([O-])([O-])(=O)=S.[Na+].[Na+].[CH3:27][N:28]([CH3:31])[CH:29]=O>O>[I:16][C:8]1[C:7]2[C:27](=[CH:12][C:13]([O:14][CH3:15])=[C:5]([O:4][CH3:3])[CH:6]=2)[N:28]([CH3:31])[CH:29]=1 |f:0.1,5.6.7|
|
Name
|
|
Quantity
|
0.465 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=CNC2=CC1OC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.725 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.21 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
sodium thiosulfate
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
agitated for approximately 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the mixture at this same temperature
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
CUSTOM
|
Details
|
The precipitate is filter-dried
|
Type
|
WASH
|
Details
|
washed with five times 5 ml of water
|
Type
|
TEMPERATURE
|
Details
|
cooled to around 5° C.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried under vacuum (13 kPa) over phosphorus pentaoxide
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CN(C2=CC(=C(C=C12)OC)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.78 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |